molecular formula C11H13NO3 B13805356 4-Methoxy-2,3-dimethyl-beta-nitrostyrene

4-Methoxy-2,3-dimethyl-beta-nitrostyrene

Cat. No.: B13805356
M. Wt: 207.23 g/mol
InChI Key: SSYIRPOXKRYQFR-SREVYHEPSA-N
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Description

4-Methoxy-2,3-dimethyl-beta-nitrostyrene is an organic compound with the molecular formula C11H13NO3 It is a derivative of beta-nitrostyrene, characterized by the presence of methoxy and dimethyl groups on the aromatic ring

Preparation Methods

4-Methoxy-2,3-dimethyl-beta-nitrostyrene can be synthesized through several methods. One common synthetic route involves the Henry reaction, where benzaldehyde derivatives react with nitromethane in the presence of a base such as ammonium acetate. The reaction typically occurs at elevated temperatures (70-80°C) and requires several hours to complete . Another method involves the direct nitration of styrene derivatives using nitric oxide . Industrial production methods often optimize these reactions for higher yields and purity.

Chemical Reactions Analysis

4-Methoxy-2,3-dimethyl-beta-nitrostyrene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions typically convert the nitro group to an amine group, often using reagents like lithium aluminium hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups.

Common reagents used in these reactions include nitric acid for nitration, lithium aluminium hydride for reduction, and various bases for the Henry reaction. Major products formed from these reactions include nitro compounds, amines, and substituted aromatic compounds .

Scientific Research Applications

4-Methoxy-2,3-dimethyl-beta-nitrostyrene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as enzyme inhibition.

    Medicine: Research explores its potential therapeutic applications, including its role as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Methoxy-2,3-dimethyl-beta-nitrostyrene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the aromatic ring can engage in pi-stacking interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

4-Methoxy-2,3-dimethyl-beta-nitrostyrene can be compared with other nitrostyrene derivatives, such as:

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

1-methoxy-2,3-dimethyl-4-[(Z)-2-nitroethenyl]benzene

InChI

InChI=1S/C11H13NO3/c1-8-9(2)11(15-3)5-4-10(8)6-7-12(13)14/h4-7H,1-3H3/b7-6-

InChI Key

SSYIRPOXKRYQFR-SREVYHEPSA-N

Isomeric SMILES

CC1=C(C=CC(=C1C)OC)/C=C\[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CC(=C1C)OC)C=C[N+](=O)[O-]

Origin of Product

United States

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